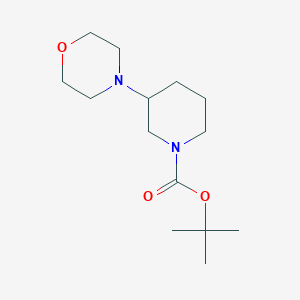

Tert-butyl 3-morpholinopiperidine-1-carboxylate

概要

説明

Tert-butyl 3-morpholinopiperidine-1-carboxylate is a chemical compound with the following properties:

- IUPAC Name : tert-butyl 3-amino-1-piperidinecarboxylate

- Molecular Formula : C<sub>10</sub>H<sub>20</sub>N<sub>2</sub>O<sub>2</sub>

- Molecular Weight : 200.28 g/mol

- CAS Number : 184637-48-7

Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with morpholine. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Molecular Structure Analysis

The molecular structure consists of a piperidine ring with a morpholine substituent at position 3. The tert-butyl group is attached to the nitrogen atom of the piperidine ring. The overall structure contributes to its biological activity.

Chemical Reactions Analysis

Tert-butyl 3-morpholinopiperidine-1-carboxylate may participate in various chemical reactions, including amidation, esterification, and nucleophilic substitution. These reactions can modify its functional groups and influence its behavior.

Physical And Chemical Properties Analysis

- Physical Form : Solid or semi-solid

- Melting Point : Approximately 35-40°C

- Storage Temperature : Keep in a dark place under an inert atmosphere at room temperature (2-8°C)

- Purity : 97%

Safety And Hazards

- Hazard Statements : H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled)

- Precautionary Statements : Handle with care, wear appropriate protective gear

- Safety Information : Avoid exposure to skin, eyes, and inhalation. Use in a well-ventilated area.

将来の方向性

Research on Tert-butyl 3-morpholinopiperidine-1-carboxylate should focus on:

- Biological Activity : Investigate its potential as a drug candidate or chemical probe.

- Structure-Activity Relationship : Explore modifications to enhance its efficacy.

- Toxicology : Assess its safety profile and potential adverse effects.

特性

IUPAC Name |

tert-butyl 3-morpholin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-6-4-5-12(11-16)15-7-9-18-10-8-15/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSBVSNNTVNCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-morpholinopiperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

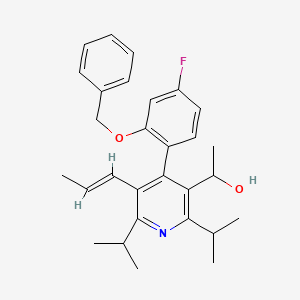

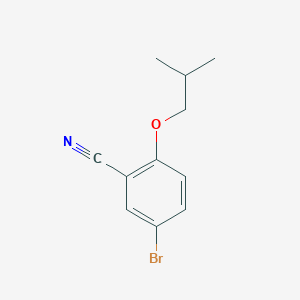

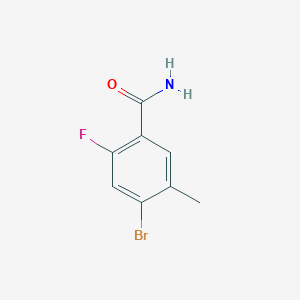

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate](/img/structure/B1400270.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1400276.png)